
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. The initial step often includes the preparation of the starting materials, followed by a series of chemical reactions to form the desired compound. Common reagents used in the synthesis include ethyl alcohol, isopropylamine, and trifluoroacetic acid. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The process is optimized to minimize waste and maximize efficiency, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one include:
- 4-Ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one
- 4-Isopropylamino-1,1,1-trifluorobut-3-en-2-one
- 4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its enhanced reactivity in specific chemical reactions or its ability to interact with particular biological targets.
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-(propan-2-ylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO2/c1-4-15-8(13-6(2)3)5-7(14)9(10,11)12/h5-6,13H,4H2,1-3H3/b8-5+ |
InChI Key |
IFPPDBIEVBFTJR-VMPITWQZSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/NC(C)C |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


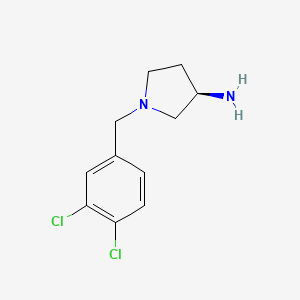
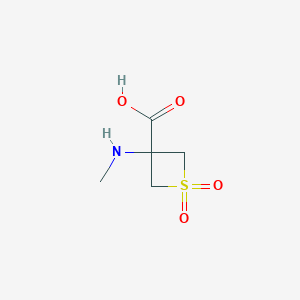

![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
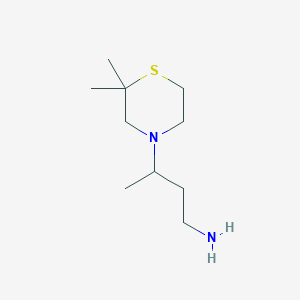
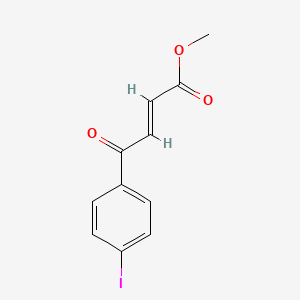
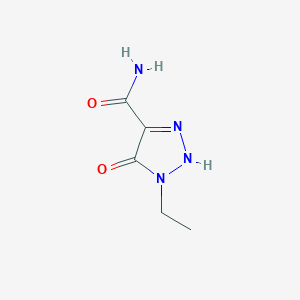

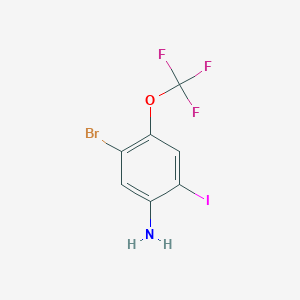
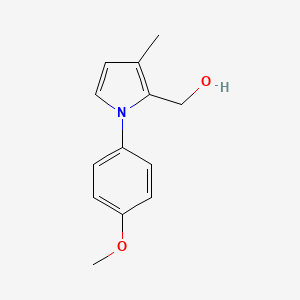
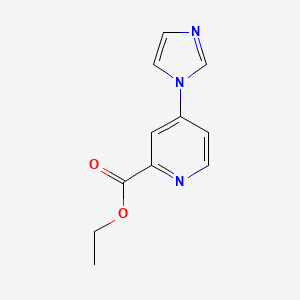
![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
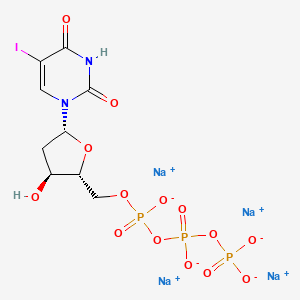
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
